Field: Organic Chemistry, Pharmaceutical Chemistry
Application: 3’-Fluoro-4’-methoxyacetophenone is used as a synthesis precursor for chalcone derivatives . Chalcones are α, β -unsaturated ketones employed as active pharmaceutical ingredients (APIs) and fluorescent dyes .
Method of Application: The compound is used to prepare chalcone derivatives with benzaldehydes by aldol condensation . This reaction involves the condensation of an aldehyde or ketone with a carbonyl compound in the presence of a base, resulting in a β-hydroxy carbonyl compound (an aldol).
Results: The synthesis of chalcone derivatives using 3’-Fluoro-4’-methoxyacetophenone can lead to the production of various APIs and fluorescent dyes .
Field: Medicinal Chemistry, Biochemistry
Application: 3’-Fluoro-4’-methoxyacetophenone is used in the synthesis of novel Schiff bases . Schiff bases are compounds that contain an azomethine functional group (–C=N–), which have significant applications in medicinal and pharmaceutical fields due to their broad range of biological activities .
Method of Application: The compound is used in the synthesis of Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives .
Results: The synthesized Schiff bases showed excellent antimicrobial activity .
3'-Fluoro-4'-methoxyacetophenone is an organic compound characterized by its fluorinated aromatic structure. It has the molecular formula and a molecular weight of approximately 168.17 g/mol. The compound features a methoxy group (-OCH₃) and a fluorine atom attached to a phenyl ring, making it a valuable building block in organic synthesis and pharmaceuticals . It is also known by its IUPAC name, 1-(3-fluoro-4-methoxyphenyl)ethan-1-one, and is identified by the CAS number 455-91-4 .
3'-Fluoro-4'-methoxyacetophenone itself does not possess a well-defined mechanism of action in biological systems. Its significance lies in its ability to serve as a precursor for the synthesis of biologically active molecules like chalcones []. The specific mechanism of action of these derived compounds depends on their individual structures and targets.
While detailed safety data is limited, some general precautions are recommended due to the presence of functional groups:
The primary method for synthesizing 3'-Fluoro-4'-methoxyacetophenone is through the Friedel-Crafts acylation reaction. The process involves:
This method not only yields 3'-Fluoro-4'-methoxyacetophenone effectively but also allows for modifications that can lead to derivatives with varied biological activities .
3'-Fluoro-4'-methoxyacetophenone serves multiple purposes in various fields:
Several compounds share structural similarities with 3'-Fluoro-4'-methoxyacetophenone, allowing for comparative analysis:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Methoxyacetophenone | Methoxy group on para position | Lacks fluorine; used as a standard in many synthesis reactions |
3-Fluoroacetophenone | Fluorine at meta position | Less sterically hindered than 3'-Fluoro-4'-methoxyacetophenone |
2-Fluoro-4-methoxyacetophenone | Fluorine at ortho position | Different reactivity profile due to ortho substitution |
4-Fluorobenzaldehyde | Aldehyde functional group | Reactivity focused on carbonyl chemistry |
3'-Fluoro-4'-methoxyacetophenone stands out due to its combination of both methoxy and fluorine substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Irritant